
N,N-dimethyl-1-phenyl-5-propan-2-ylpyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-dimethyl-1-phenyl-5-propan-2-ylpyrazole-4-carboxamide, also known as DPP-4 inhibitors, is a class of medication used to treat type 2 diabetes. It works by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4), which breaks down incretins, hormones that stimulate insulin secretion. This leads to increased insulin secretion and decreased glucagon secretion, resulting in lower blood glucose levels.
作用機序
N,N-dimethyl-1-phenyl-5-propan-2-ylpyrazole-4-carboxamide inhibitors work by inhibiting the enzyme N,N-dimethyl-1-phenyl-5-propan-2-ylpyrazole-4-carboxamide, which is responsible for breaking down incretins such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting N,N-dimethyl-1-phenyl-5-propan-2-ylpyrazole-4-carboxamide, N,N-dimethyl-1-phenyl-5-propan-2-ylpyrazole-4-carboxamide inhibitors increase the levels of these incretins, which in turn stimulate insulin secretion and inhibit glucagon secretion. This results in lower blood glucose levels.
Biochemical and Physiological Effects
In addition to their glucose-lowering effects, N,N-dimethyl-1-phenyl-5-propan-2-ylpyrazole-4-carboxamide inhibitors have been shown to have other beneficial effects. For example, N,N-dimethyl-1-phenyl-5-propan-2-ylpyrazole-4-carboxamide inhibitors can improve beta-cell function by increasing beta-cell proliferation and reducing beta-cell apoptosis. N,N-dimethyl-1-phenyl-5-propan-2-ylpyrazole-4-carboxamide inhibitors can also reduce inflammation by decreasing the production of pro-inflammatory cytokines. Finally, N,N-dimethyl-1-phenyl-5-propan-2-ylpyrazole-4-carboxamide inhibitors can promote weight loss by reducing appetite and increasing satiety.
実験室実験の利点と制限
N,N-dimethyl-1-phenyl-5-propan-2-ylpyrazole-4-carboxamide inhibitors have several advantages for lab experiments. They are easy to administer and have minimal side effects, making them a safe and reliable tool for studying glucose metabolism. However, N,N-dimethyl-1-phenyl-5-propan-2-ylpyrazole-4-carboxamide inhibitors also have some limitations. For example, they may not accurately reflect the physiological effects of incretins, as they only inhibit the breakdown of incretins and do not mimic their effects directly.
将来の方向性
There are several future directions for research on N,N-dimethyl-1-phenyl-5-propan-2-ylpyrazole-4-carboxamide inhibitors. One area of interest is the long-term safety and efficacy of N,N-dimethyl-1-phenyl-5-propan-2-ylpyrazole-4-carboxamide inhibitors, as there is currently limited data on their use beyond a few years. Another area of interest is the potential use of N,N-dimethyl-1-phenyl-5-propan-2-ylpyrazole-4-carboxamide inhibitors in combination with other medications, such as GLP-1 receptor agonists or sodium-glucose cotransporter 2 (SGLT2) inhibitors. Finally, there is ongoing research into the development of new and more potent N,N-dimethyl-1-phenyl-5-propan-2-ylpyrazole-4-carboxamide inhibitors, as well as the use of N,N-dimethyl-1-phenyl-5-propan-2-ylpyrazole-4-carboxamide inhibitors in other disease states beyond type 2 diabetes.
In conclusion, N,N-dimethyl-1-phenyl-5-propan-2-ylpyrazole-4-carboxamide inhibitors are a promising class of medication for the treatment of type 2 diabetes. They work by inhibiting the enzyme N,N-dimethyl-1-phenyl-5-propan-2-ylpyrazole-4-carboxamide, leading to increased insulin secretion and decreased glucagon secretion. N,N-dimethyl-1-phenyl-5-propan-2-ylpyrazole-4-carboxamide inhibitors have been extensively studied for their efficacy in lowering blood glucose levels and improving glycemic control, as well as for their other beneficial effects such as improving beta-cell function, reducing inflammation, and promoting weight loss. While N,N-dimethyl-1-phenyl-5-propan-2-ylpyrazole-4-carboxamide inhibitors have several advantages for lab experiments, they also have some limitations. There are several future directions for research on N,N-dimethyl-1-phenyl-5-propan-2-ylpyrazole-4-carboxamide inhibitors, including their long-term safety and efficacy, their use in combination with other medications, and the development of new and more potent N,N-dimethyl-1-phenyl-5-propan-2-ylpyrazole-4-carboxamide inhibitors.
合成法
The synthesis of N,N-dimethyl-1-phenyl-5-propan-2-ylpyrazole-4-carboxamide inhibitors involves several steps, including the preparation of the pyrazole-4-carboxamide scaffold, introduction of the phenyl and propan-2-yl substituents, and the final N,N-dimethylation step. The synthesis can be achieved through various methods, including the use of palladium-catalyzed cross-coupling reactions, Suzuki-Miyaura coupling, and Sonogashira coupling.
科学的研究の応用
N,N-dimethyl-1-phenyl-5-propan-2-ylpyrazole-4-carboxamide inhibitors have been extensively studied for their efficacy in treating type 2 diabetes. Many clinical trials have shown that N,N-dimethyl-1-phenyl-5-propan-2-ylpyrazole-4-carboxamide inhibitors can effectively lower blood glucose levels and improve glycemic control. In addition to their glucose-lowering effects, N,N-dimethyl-1-phenyl-5-propan-2-ylpyrazole-4-carboxamide inhibitors have also been shown to have other beneficial effects, such as improving beta-cell function, reducing inflammation, and promoting weight loss.
特性
IUPAC Name |
N,N-dimethyl-1-phenyl-5-propan-2-ylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-11(2)14-13(15(19)17(3)4)10-16-18(14)12-8-6-5-7-9-12/h5-11H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNGKYFCEHZQGNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=NN1C2=CC=CC=C2)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

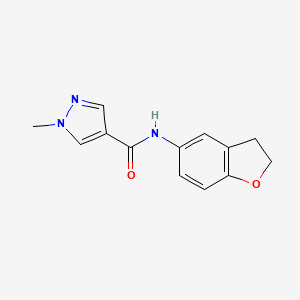
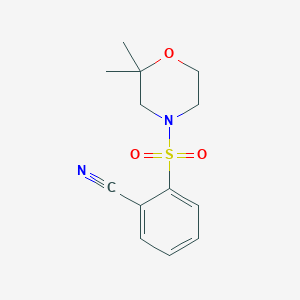
![1-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]-N-[(2-prop-2-ynoxyphenyl)methyl]methanamine](/img/structure/B7497330.png)
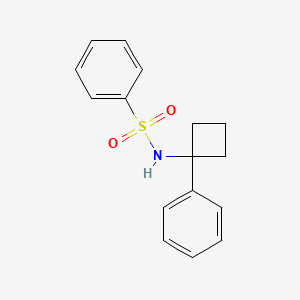
![Cyclopropyl(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)methanone](/img/structure/B7497346.png)
![(5-Chlorofuran-2-yl)-(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)methanone](/img/structure/B7497356.png)
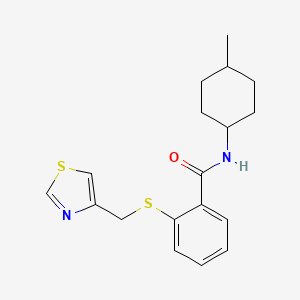
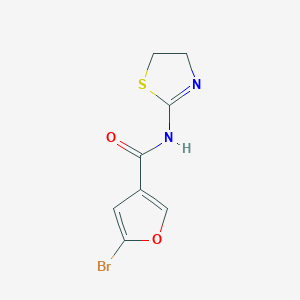
![N-(3-tert-butyl-1,2-oxazol-5-yl)-2-[1-(2-methylpropyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B7497375.png)
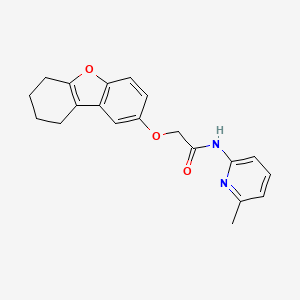
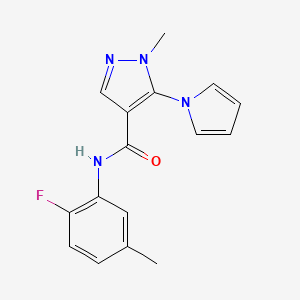
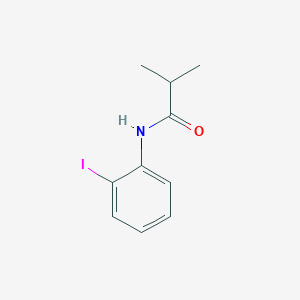
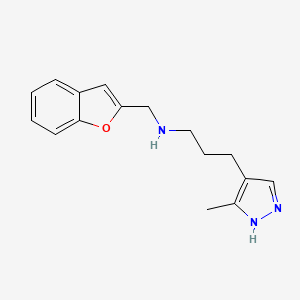
![N-[2-(tert-butylamino)-2-oxoethyl]-N-methyl-2-thiophen-3-yl-1,3-thiazole-4-carboxamide](/img/structure/B7497414.png)